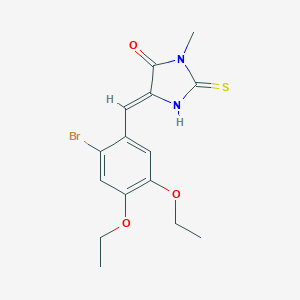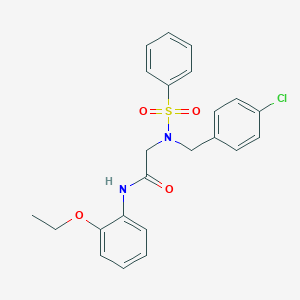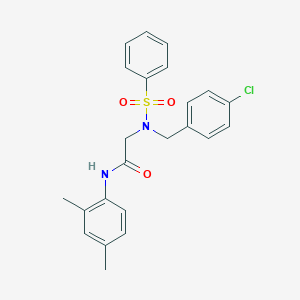![molecular formula C21H19BrN2O4S B301012 Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301012.png)
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MBTEB, is a compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazolidine derivative, which has been shown to possess various biological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations is the lack of studies on its toxicity and pharmacokinetics, which limits its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for research on Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of research is the development of more potent derivatives with improved pharmacokinetic properties. Another area of research is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, there is a need for more studies on its toxicity and safety profile, which will be essential for its potential clinical use.
Conclusion:
In conclusion, Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound that has shown promising results in various scientific research applications. It possesses anti-inflammatory and anticancer activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While it has several advantages for lab experiments, there is a need for more studies on its toxicity and pharmacokinetics. Overall, Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has the potential to be a valuable tool for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-bromo-2-ethoxybenzaldehyde and 3-methyl-4-oxo-2-thioxothiazolidine in the presence of methyl 4-aminobenzoate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in the field of medicine. One of the main areas of research is its anti-inflammatory activity. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the anticancer activity of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C21H19BrN2O4S |
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H19BrN2O4S/c1-4-28-17-10-7-15(22)11-14(17)12-18-19(25)24(2)21(29-18)23-16-8-5-13(6-9-16)20(26)27-3/h5-12H,4H2,1-3H3/b18-12-,23-21? |
Clave InChI |
AJTBYHGAEAWDCK-AQEWOIMGSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)

amino]acetamide](/img/structure/B300943.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)